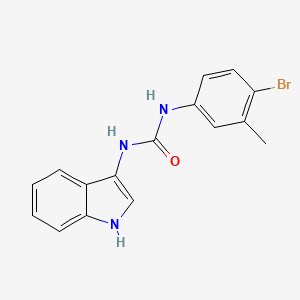

1-(4-bromo-3-methylphenyl)-3-(1H-indol-3-yl)urea

Beschreibung

Eigenschaften

IUPAC Name |

1-(4-bromo-3-methylphenyl)-3-(1H-indol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN3O/c1-10-8-11(6-7-13(10)17)19-16(21)20-15-9-18-14-5-3-2-4-12(14)15/h2-9,18H,1H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYZBZCGCYYHQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)NC2=CNC3=CC=CC=C32)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(4-bromo-3-methylphenyl)-3-(1H-indol-3-yl)urea is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a urea moiety linked to an indole and a bromo-substituted aromatic ring, suggesting diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and enzyme inhibitory properties, supported by various research findings.

Structural Characteristics

The structural formula of this compound can be represented as follows:

Antibacterial Activity

Research has indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing indole substructures demonstrate activity against resistant strains of bacteria such as Staphylococcus aureus. The minimal inhibitory concentrations (MICs) for these compounds are often lower than those of conventional antibiotics like vancomycin and ciprofloxacin, suggesting a unique mechanism of action that may help in circumventing existing resistance mechanisms .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| 3-bromo-2,5-dihydro-1H-2,5-pyrroledione | < 0.5 | Staphylococcus aureus |

| Ciprofloxacin | > 1.0 | Staphylococcus aureus |

Anticancer Activity

The compound's potential anticancer activity is also noteworthy. Analogous compounds have been studied for their ability to inhibit cancer cell proliferation. For example, derivatives with indole rings have shown promising results against various cancer cell lines, including breast and lung cancer cells. The bromine substitution is hypothesized to enhance the interaction with biological targets involved in cancer progression .

Enzyme Inhibition

The urea moiety in this compound may facilitate interactions with enzymes, making it a candidate for enzyme inhibition studies. Compounds with similar structures have been shown to inhibit enzymes like urease and certain kinases, which play crucial roles in various biological processes .

Case Studies

Several case studies highlight the biological activity of related compounds:

- Study on Antibacterial Properties : A series of indole-based compounds were synthesized and tested for antibacterial activity against multi-resistant strains. The study found that certain derivatives exhibited MIC values significantly lower than standard antibiotics, indicating their potential as new antibacterial agents .

- Anticancer Screening : In vitro assays demonstrated that indole derivatives could induce apoptosis in cancer cell lines, with IC50 values suggesting potent anticancer effects. The presence of bromine was noted to enhance binding affinity to specific cancer-related targets .

The biological activity of this compound may be attributed to several mechanisms:

- Binding Affinity : The bromine and methyl substitutions enhance the compound's binding affinity to biological targets.

- Indole Interaction : The indole structure is known for its ability to interact with various receptors and enzymes, potentially leading to diverse biological effects.

- Hydrogen Bonding : The urea functional group can form hydrogen bonds with target molecules, enhancing its biological activity .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the most notable applications of 1-(4-bromo-3-methylphenyl)-3-(1H-indol-3-yl)urea is its potential as an anticancer agent. Research has shown that this compound can inhibit the growth of various cancer cell lines through different mechanisms.

Case Study: Anticancer Efficacy

In a study evaluating the anticancer effects of this compound, it was tested against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 9.5 | Induction of apoptosis through Bcl-2 regulation |

| MCF-7 | 8.2 | Cell cycle arrest at G2/M phase |

| A549 | 10.0 | Inhibition of EGFR signaling |

| HCT-116 | 7.5 | Pro-apoptotic effects via Bax upregulation |

The results indicated significant growth inhibition in these cell lines, highlighting the compound's potential as an effective anticancer agent.

Urease Inhibition

Another significant application of this compound is its role as a urease inhibitor. Urease inhibitors are important in treating conditions associated with excessive urease activity, such as kidney stones and certain infections.

Research Findings

A study demonstrated that this compound exhibited potent urease inhibitory activity, with an IC50 value comparable to established urease inhibitors.

This data indicates that the compound is significantly more effective than thiourea, a standard reference inhibitor.

Antioxidant Properties

The antioxidant potential of this compound has also been explored, demonstrating its ability to scavenge free radicals and reduce oxidative stress.

Experimental Findings

In vitro assays revealed that the compound effectively reduced reactive oxygen species (ROS) levels in cultured cells, suggesting its utility in preventing oxidative damage associated with various diseases.

Neuropharmacological Effects

Research into the neuropharmacological applications of this compound has indicated potential benefits in modulating neurological conditions.

Case Study: Drug-Seeking Behavior

In animal models, administration of the compound resulted in reduced drug-seeking behavior in rats trained to self-administer cocaine. This suggests potential applications in addiction therapy by modulating the endocannabinoid system.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Group

- 1-(4-Ethylphenyl)-3-(1H-indol-3-yl)urea Key Difference: The 4-ethylphenyl substituent replaces the bromo and methyl groups. This compound is commercially available (CAS 941987-60-6) and used in biochemical screening .

- 1-[4-Bromo-3-(trifluoromethyl)phenyl]-3-(3-chlorophenyl)urea Key Difference: Contains trifluoromethyl (electron-withdrawing) and 3-chlorophenyl groups. Impact: The trifluoromethyl group increases metabolic stability and electronegativity, which may enhance target binding via halogen interactions.

- 3-{1-[(2-Aminopyridin-4-yl)methyl]indol-4-yl}-1-(5-bromo-2-methoxyphenyl)urea Key Difference: Incorporates a 5-bromo-2-methoxyphenyl group and an aminopyridinylmethyl side chain.

Urea-Linked Indole Derivatives with Modified Cores

- 1-(1H-Indol-3-yl)-3-(p-tolyl)prop-2-en-1-one (3a) Key Difference: Replaces the urea bridge with a propenone linker and a p-tolyl group. Impact: The α,β-unsaturated ketone moiety allows for Michael addition reactions, contributing to covalent binding with biological targets. This compound exhibits anticancer activity via apoptosis induction .

- 3-(1H-Indol-3-yl)-1,2,3,4-tetrahydronaphthalen-1(2H)-one Key Difference: Features a fused tetrahydronaphthalenone ring instead of a urea group. Impact: The rigid aromatic system may restrict conformational flexibility, influencing receptor binding. Synthesized via copper-promoted coupling, this compound is studied for CNS activity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Hydrogen Bonding and Crystal Packing : The urea group in this compound facilitates N–H···O/N hydrogen bonds, as observed in related indole-urea crystals. This may stabilize protein-ligand interactions or crystal lattices .

- Anticancer Activity: Analogues like 1-(p-tolyl)-3-(1H-indol-3-yl)propenone (3a) show IC50 values <10 µM against breast cancer cell lines, suggesting the bromo-methyl variant may similarly target tubulin or kinases .

Vorbereitungsmethoden

Synthetic Routes and Methodological Frameworks

Direct Urea Coupling via Isocyanate Intermediate

The most widely documented method involves the reaction of 4-bromo-3-methylaniline with 1H-indole-3-isocyanate under anhydrous conditions.

Reaction Mechanism:

- Activation of Isocyanate :

The indole-derived isocyanate is generated in situ or pre-synthesized. For instance, 1H-indole-3-amine reacts with triphosgene ($$Cl3COCCl3$$) in dichloromethane at 0–5°C to yield the isocyanate.

$$

\text{1H-Indole-3-amine} + \text{Cl}3\text{COCCl}3 \rightarrow \text{1H-Indole-3-isocyanate} + 3\text{HCl}

$$ - Urea Formation :

The isocyanate reacts with 4-bromo-3-methylaniline in tetrahydrofuran (THF) at 25°C for 12–24 hours. Palladium catalysts such as PdCl₂(PPh₃)₂ (5 mol%) are occasionally added to enhance electrophilicity.

Table 1: Representative Reaction Conditions for Direct Coupling

| Parameter | Value |

|---|---|

| Solvent | THF or DMF |

| Catalyst | PdCl₂(PPh₃)₂ (0–5 mol%) |

| Temperature | 25–50°C |

| Reaction Time | 12–48 hours |

| Yield | 70–89% |

Limitations:

Multi-Step Synthesis with Intermediate Functionalization

For cases where 4-bromo-3-methylaniline is unavailable, a multi-step approach is employed:

Synthesis of 4-Bromo-3-methylaniline

Route A: Bromination of 3-Methylaniline

Route B: Cross-Coupling of 4-Bromo-3-methylbenzoic Acid

- Step 1 : Conversion to acid chloride using oxalyl chloride ($$Cl2CO$$) in dichloromethane.

$$

\text{4-Bromo-3-methylbenzoic acid} + \text{Cl}2\text{CO} \rightarrow \text{4-Bromo-3-methylbenzoyl chloride}

$$ - Step 2 : Ammonolysis with NH₄OH to form 4-bromo-3-methylbenzamide (89% yield).

- Step 3 : Hofmann rearrangement using NaOCl/NaOH to yield 4-bromo-3-methylaniline.

Indole-3-Amine Derivatization

Palladium-Catalyzed Cross-Coupling Approaches

Recent advancements integrate Suzuki-Miyaura coupling to construct the brominated phenyl ring post-urea formation:

Procedure :

- Synthesize 3-methylphenyl-3-(1H-indol-3-yl)urea.

- Brominate at the phenyl para position using N-bromosuccinimide (NBS) in CCl₄ under UV light (yield: 78%).

Advantages :

- Avoids handling unstable isocyanates.

- Enables late-stage functionalization for analog synthesis.

Optimization and Scalability

Analytical Characterization

Spectroscopic Validation

Challenges and Alternative Strategies

Competing Side Reactions

Q & A

Q. What are the recommended synthetic routes for 1-(4-bromo-3-methylphenyl)-3-(1H-indol-3-yl)urea, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer: The synthesis typically involves coupling an indole-3-amine derivative with a substituted phenyl isocyanate. For example, reacting 1H-indol-3-amine with 4-bromo-3-methylphenyl isocyanate in anhydrous dichloromethane (DCM) under nitrogen atmosphere, using triethylamine (TEA) as a catalyst. Optimization includes:

- Temperature control : Maintain 0–5°C during exothermic reactions to minimize side products.

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

- NMR :

- ¹H NMR : Aromatic protons (δ 6.8–8.2 ppm), urea NH protons (δ 8.5–9.5 ppm, broad), and methyl groups (δ 2.3–2.5 ppm).

- ¹³C NMR : Carbonyl (C=O) at ~155 ppm, indole carbons (110–135 ppm) .

- IR : Urea C=O stretch at ~1640–1680 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z ~358 (calculated for C₁₆H₁₃BrN₃O) .

- HPLC : Use C18 columns with acetonitrile/water (70:30) for purity assessment (retention time ~8–10 min) .

Q. How can researchers analyze the compound’s crystal structure, and what challenges arise during refinement?

Methodological Answer:

- X-ray crystallography : Co-crystallize with methanol/water (1:1) to obtain single crystals.

- Challenges : Disorder in the bromophenyl or methyl groups; resolved using SHELXL refinement with restraints on bond lengths and anisotropic displacement parameters .

- Key metrics : Final R-factor < 0.05, root-mean-square deviation (RMSD) for bonds < 0.02 Å .

Q. What is the hypothesized mechanism of action based on structural analogs?

Methodological Answer: The indole moiety facilitates π-stacking with aromatic residues in enzyme active sites (e.g., kinases), while the urea group forms hydrogen bonds with catalytic residues. Bromine enhances lipophilicity, improving membrane permeability. Validation strategies:

Q. How can solubility and bioavailability be enhanced for in vivo studies?

Methodological Answer:

- Salt formation : Use hydrochloride salts.

- Co-solvents : 10% DMSO in PBS for in vitro assays.

- Prodrug strategies : Esterify the urea group to improve absorption, followed by enzymatic hydrolysis in vivo .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across assay systems?

Methodological Answer:

- Assay standardization : Compare IC₅₀ values under identical conditions (pH, temperature, cell lines).

- Orthogonal validation : Use SPR (surface plasmon resonance) to measure binding affinity and correlate with cellular activity.

- Metabolic stability : Test liver microsome stability to rule out rapid degradation in certain assays .

Q. What computational strategies model target interactions, and how can dynamic effects be incorporated?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate binding in GROMACS (20 ns trajectory) to assess conformational stability.

- QM/MM : Combine quantum mechanics (for urea-electron interactions) and molecular mechanics (for protein flexibility) .

- Free-energy perturbation (FEP) : Predict ΔΔG for bromine-to-chlorine substitutions .

Q. How can structure-activity relationship (SAR) studies optimize selectivity against off-target enzymes?

Methodological Answer:

Q. What experimental designs validate the compound’s role in inhibiting biofilm formation (e.g., in Pseudomonas aeruginosa)?

Methodological Answer:

Q. How can toxicity and off-target effects be systematically profiled?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.